2-Chloro-5-(pyridin-3-yl)pyrazine
Description
Properties
Molecular Formula |
C9H6ClN3 |
|---|---|
Molecular Weight |
191.62 g/mol |
IUPAC Name |
2-chloro-5-pyridin-3-ylpyrazine |
InChI |
InChI=1S/C9H6ClN3/c10-9-6-12-8(5-13-9)7-2-1-3-11-4-7/h1-6H |
InChI Key |
IOJHUTGJZYMONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Pyridin 3 Yl Pyrazine
Strategies for the Construction of Pyrazine-Pyridine Biheteroaryl Scaffolds
The creation of the core pyrazine-pyridine structure of 2-Chloro-5-(pyridin-3-yl)pyrazine relies on robust and versatile cross-coupling reactions. These methods facilitate the formation of the crucial carbon-carbon bond between the pyrazine (B50134) and pyridine (B92270) rings.
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are the cornerstone for assembling the 2-(pyridin-3-yl)pyrazine (B2368691) framework. These reactions offer a high degree of control and functional group tolerance, making them indispensable tools for synthetic chemists.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of a halopyrazine with a pyridinylboronic acid or vice versa. For instance, 2,5-dichloropyrazine (B10626) can be selectively coupled with 3-pyridinylboronic acid. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Novel palladium(II) ONO pincer complexes have demonstrated superior activity as catalysts for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with various arylboronic acids, even at low catalyst loadings in aqueous media. researchgate.net The reaction of 2-chloropyridine (B119429) with arylboronic acids has also been extensively studied, providing valuable insights into the coupling of heteroaryl halides. researchgate.net
Key features of the Suzuki-Miyaura coupling in this context include:
Versatility: A wide range of substituted pyrazines and pyridinylboronic acids can be employed.
Functional Group Tolerance: The reaction is compatible with a variety of functional groups on both coupling partners.
Catalyst Efficiency: Modern catalysts allow for low catalyst loadings and reactions under mild conditions. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling for Pyrazine-Pyridine Synthesis
| Pyrazine Substrate | Pyridine Coupling Partner | Catalyst/Ligand | Solvent | Yield (%) |
| 2,5-Dichloropyrazine | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Toluene (B28343)/Water | Moderate to Good |
| 2-Chloropyrazine | 3-Pyridinylboronic acid | Pd(II) ONO pincer complex | Toluene/Water | High researchgate.net |
This table is illustrative and specific yields can vary based on precise reaction conditions.
While primarily known for C-N bond formation, the principles of Buchwald-Hartwig amination are relevant to the broader field of palladium-catalyzed cross-coupling. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. wikipedia.org In the synthesis of derivatives of this compound, a subsequent Buchwald-Hartwig amination can be employed to introduce various amino substituents at the chloro position, leading to a diverse library of compounds. researchgate.netnih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl halides. wikipedia.org
The reaction mechanism proceeds through an oxidative addition, amine coordination, deprotonation, and reductive elimination cycle. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphines being particularly effective.
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is highly valuable for introducing alkyne moieties onto the this compound scaffold. The chloro group on the pyrazine ring serves as an effective handle for this transformation. The resulting alkynyl-substituted pyrazine-pyridine derivatives can serve as versatile intermediates for further chemical modifications. rsc.org The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org However, copper-free versions have also been developed. researchgate.net
Table 2: Sonogashira Coupling of Halogenated Pyrazines
| Halogenated Pyrazine | Alkyne | Catalyst System | Base | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | Good to Excellent |
| 2-Chloropyrazine | Various terminal alkynes | [Pd(allyl)Cl]₂/PPh₃ | Triethylamine | High rsc.org |
This table provides representative examples; specific yields depend on the substrates and reaction conditions.
The Kumada-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent and an organic halide. organic-chemistry.orgwikipedia.org This method can be applied to the synthesis of the pyrazine-pyridine biheteroaryl system by reacting a pyridinyl Grignard reagent with a chloropyrazine, or vice versa. Nickel or palladium catalysts are typically employed. wikipedia.org While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of this reaction. wikipedia.org However, it remains a valuable tool, particularly for large-scale syntheses where cost-effectiveness is a key consideration. organic-chemistry.org Recent advancements have focused on developing more robust catalysts and reaction conditions to expand the scope and applicability of the Kumada coupling. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrazines and Pyridines
Nucleophilic aromatic substitution (SNAr) provides an alternative and often complementary approach to the functionalization of the this compound core. In this reaction, the electron-deficient nature of the pyrazine ring, further activated by the chloro substituent, facilitates the attack of nucleophiles. nih.gov
The chlorine atom at the 2-position of the pyrazine ring is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. This allows for the direct introduction of diverse functional groups onto the biheteroaryl scaffold. The reactivity of the pyrazine ring towards nucleophilic attack is enhanced by the presence of the nitrogen atoms, which help to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org Similarly, halogenated pyridines can undergo SNAr reactions, although the reactivity is generally lower than that of pyrazines. youtube.comyoutube.com The position of the halogen and the presence of other electron-withdrawing groups on the pyridine ring significantly influence the reaction rate. youtube.com
Table 3: Common Nucleophiles in SNAr Reactions with 2-Chloropyrazines
| Nucleophile | Reagent Example | Product Type |
| Amine | Ammonia, primary/secondary amines | 2-Aminopyrazine (B29847) derivative |
| Alkoxide | Sodium methoxide | 2-Alkoxypyrazine derivative |
| Thiolate | Sodium thiophenoxide | 2-(Thioaryl)pyrazine derivative |
This table showcases common classes of nucleophiles used in SNAr reactions.
Cycloaddition Reactions and Fused Ring System Formations (e.g., Pyrazolo-, Imidazo-, Pyrrolo-fused Pyrazines)
The pyrazine ring within this compound can participate in various cycloaddition reactions, serving as a scaffold for the construction of novel fused heterocyclic systems. These reactions are crucial for expanding the chemical space and accessing compounds with unique structural features. The electron-deficient nature of the pyrazine ring, further influenced by the chloro and pyridyl substituents, dictates its reactivity in these transformations.
Pyrazolo-fused Pyrazines: The synthesis of pyrazolo-fused systems, such as pyrazolo[3,4-b]pyrazines, often involves the condensation of a suitably functionalized pyrazine with a hydrazine (B178648) derivative. beilstein-journals.org For instance, the reaction of a pyrazine bearing vicinal amino and cyano groups with hydrazine can lead to the formation of an aminopyrazolopyrazine. Another approach involves the [3+2] cycloaddition of a 1,3-dipole, like diazomethane, to an activated pyrazine double bond, although this is less common. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles demonstrates the versatility of pyrazole (B372694) precursors in forming fused systems. beilstein-journals.org
Imidazo-fused Pyrazines: The construction of imidazo[1,2-a]pyrazines can be achieved through the condensation of a 2-aminopyrazine derivative with an α-haloketone. nih.gov This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration. The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives has been demonstrated starting from 2-amino-3-chloropyrazine, which undergoes condensation with an α-chloro-acetophenone derivative. nih.gov This method provides a template for how this compound, after conversion to its 2-amino analogue, could be used to generate corresponding imidazo[1,2-a]pyrazine systems.
Pyrrolo-fused Pyrazines: Pyrrolo[1,2-a]pyrazines can be synthesized via [3+2] cycloaddition reactions between pyridazinium ylides and alkynes, which provides a conceptual basis for accessing pyrrolo-fused systems. nih.gov A more direct approach applicable to the pyrazine core involves the reaction of aminopyrazines with γ-keto acids or esters. Furthermore, the synthesis of pyrrolo[2,3-d]pyrimidines, which are structurally related, has been accomplished using palladium-catalyzed cross-coupling reactions to build the core structure. nih.gov
The table below summarizes representative examples of synthetic routes toward fused pyrazine systems, illustrating the types of reactions and precursors involved.
| Fused System | General Method | Key Precursors | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazines | Condensation and Cyclization | 2-Aminopyrazine, α-Haloketone | nih.gov |
| Pyrazolo[1,5-c]pyrimidines | Multi-step synthesis from pyrimidinones | Substituted Pyrimidinone, Hydrazine | nih.gov |
| Pyrazolo[3,4-b]pyridines | Three-component reaction | 5-Aminopyrazole, Arylaldehyde, Active Methylene Compound | beilstein-journals.org |
| Pyrrolo[1,2-a]pyridazines | [3+2] Cycloaddition | Pyridazinium ylide, Alkyne (e.g., DMAD) | nih.gov |
| 1,2,3-Triazolo[4,5-b]pyrazines | Intramolecular Cyclization | 2-Azido-3-(1H-pyrazol-1-yl)pyrazine | mdpi.com |
Derivatization Strategies for the Chlorinated Pyrazine Moiety
The chloro atom at the C2 position of the pyrazine ring is a key functional handle for derivatization. Its reactivity is enhanced by the electron-withdrawing nature of the pyrazine nitrogens and the adjacent pyridyl group. The primary strategies for modifying this position are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a variety of nucleophiles. This is a fundamental reaction for introducing diverse functional groups.
Amination: Reactions with primary or secondary amines are common, often catalyzed by a base, to introduce substituted amino groups. This is a crucial step in the synthesis of many biologically active molecules. For example, the displacement of a chloro group on a related pyrimidine (B1678525) scaffold with an amine is a well-established method. nih.gov
Alkoxylation/Thiolation: Reaction with alkoxides (e.g., sodium methoxide) or thiolates can introduce ether or thioether linkages, respectively. These reactions typically proceed under basic conditions. The substitution of chloro groups on similar halogenated pyrazines with various nucleophiles like amines and thiols has been reported.
Palladium-Catalyzed Cross-Coupling Reactions: These methods have become indispensable for C-C and C-N bond formation.
Suzuki Coupling: This reaction pairs the chlorinated pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This would allow for the introduction of various aryl or vinyl groups at the C2 position.
Buchwald-Hartwig Amination: This provides a powerful and general method for forming C-N bonds. It allows for the coupling of the chlorinated pyrazine with a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions. This reaction has been successfully applied to 5-halo-1H-pyrazolo[3,4-c]pyridines, demonstrating its utility for similar heterocyclic systems. worktribe.com
The following table presents examples of derivatization reactions on related chloro-heterocyclic compounds, which are analogous to potential transformations of this compound.
| Reaction Type | Substrate Example | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 5-Bromo-2-(oxan-2-yl)-2H-pyrazolo[3,4-c]pyridine | Morpholine, Pd Catalyst, Base | C-N Coupled Product | worktribe.com |
| Nucleophilic Substitution | 6-Chloro-N-(pyrazin-2-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4-amine | (R)-2-(Methoxymethyl)pyrrolidine | C-N Substituted Product | nih.gov |
| Suzuki Coupling | Dihalo imidazopyrazine intermediate | Arylboronic acid, Pd(PPh3)4 | C-C Coupled Product | nih.gov |
| Nucleophilic Substitution | 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine | Amines, Thiols, Alkoxides | Substituted Pyrazines |
Optimization of Synthetic Pathways and Reaction Conditions
The efficient synthesis of this compound and its derivatives relies heavily on the optimization of reaction conditions to maximize yield, minimize byproducts, and ensure scalability. Key parameters that are typically fine-tuned include the choice of catalyst, base, solvent, reaction temperature, and time.
A common route to 2-chloropyrazines involves the chlorination of the corresponding 2-hydroxypyrazine (B42338) (or its tautomer, pyrazinone) precursor. This transformation often employs reagents like phosphorus oxychloride (POCl₃) or phosphoryl chloride. The optimization of this step can involve adjusting the reaction temperature and the use of a co-solvent. For instance, in the synthesis of 2-chloro-5,6-diphenylpyrazine, the reaction of the hydroxypyrazine with phosphoryl chloride was optimized by controlling the temperature between 80-100°C and using toluene as an organic solvent to improve the process. google.com
Another example of rigorous optimization is found in the manganese-catalyzed synthesis of 2,5-disubstituted pyrazines from 2-amino alcohols via dehydrogenative self-coupling. nih.gov Although a different synthetic route, the optimization process detailed in this study is highly instructive. The researchers systematically varied the base, solvent, temperature, and reaction time to achieve a near-quantitative yield.
The table below, adapted from a study on manganese-catalyzed pyrazine synthesis, illustrates a typical optimization process. nih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | 150 | 24 | KH | 99 |
| 2 | THF | 150 | 24 | KH | 90 |
| 3 | 1,4-Dioxane | 150 | 24 | KH | 95 |
| 4 | Toluene | 125 | 24 | KH | 99 |
| 5 | Toluene | 150 | 12 | KH | 99 |
| 6 | Toluene | 150 | 24 | tBuOK | 15 |
| 7 | Toluene | 150 | 24 | NaOEt | 81 |
| 8 | Toluene | 150 | 24 | None | <5 |
This table demonstrates the significant impact of solvent, temperature, time, and base on reaction efficiency.
Flow Chemistry and Automated Synthesis Approaches for this compound and Analogues
Modern synthetic chemistry is increasingly adopting continuous-flow and automated technologies to address the limitations of traditional batch processing. These approaches offer enhanced safety, improved reaction control, higher reproducibility, and greater potential for scalability. The synthesis of this compound and its analogues is well-suited for translation to flow chemistry platforms.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers precise control over parameters like temperature, pressure, and reaction time by manipulating flow rates and reactor dimensions. For reactions that are highly exothermic or involve hazardous reagents or intermediates, flow chemistry provides significant safety benefits by minimizing the volume of reactive material at any given moment.
While specific literature on the flow synthesis of this compound is not prevalent, the application of this technology to other nitrogen-containing heterocycles is well-documented and provides a strong precedent. For example, a two-step continuous-flow strategy has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. mdpi.com Similarly, a continuous-flow method for C-N bond formation, a key step in synthesizing many derivatives, was developed for a medicinally relevant piperazine (B1678402) derivative, showcasing the modularity and efficiency of this approach. semanticscholar.org
The synthesis of this compound could be envisioned in a modular flow setup where:
An initial module performs the condensation and cyclization to form the pyrazinone ring.
A second module carries out the chlorination using a suitable reagent, with the ability to rapidly quench the reaction.
Subsequent modules could perform derivatization reactions, such as Suzuki or Buchwald-Hartwig couplings, to generate a library of analogues in an automated fashion.
This approach would not only streamline the synthesis but also facilitate rapid medicinal chemistry exploration by enabling the automated production of a diverse set of related compounds for screening.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-5-(pyridin-3-yl)pyrazine, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
In the ¹H NMR spectrum , the protons on the pyrazine (B50134) and pyridine (B92270) rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The pyrazine protons, being in an electron-deficient ring system, would likely resonate at the downfield end of this range. The substitution pattern of the pyridine ring would give rise to a distinct set of signals. The proton at the 2-position of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom and the point of attachment to the pyrazine ring.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms in the heterocyclic rings are expected to resonate in the range of δ 120-160 ppm. The carbon atom attached to the chlorine (C-2 of the pyrazine ring) would be significantly influenced by the electronegativity of the halogen. The chemical shifts of the pyridine carbons would also be characteristic of a 3-substituted pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine-H3 | 8.5 - 8.7 | - |
| Pyrazine-H6 | 8.6 - 8.8 | - |
| Pyridine-H2' | 9.0 - 9.2 | 148 - 152 |
| Pyridine-H4' | 7.9 - 8.1 | 135 - 139 |
| Pyridine-H5' | 7.4 - 7.6 | 123 - 127 |
| Pyridine-H6' | 8.6 - 8.8 | 147 - 151 |
| Pyrazine-C2 | - | 150 - 154 |
| Pyrazine-C3 | - | 143 - 147 |
| Pyrazine-C5 | - | 148 - 152 |
| Pyrazine-C6 | - | 140 - 144 |
| Pyridine-C3' | - | 133 - 137 |
Note: These are predicted values based on the analysis of similar compounds and are subject to solvent effects and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
IR Spectroscopy: The IR spectrum is expected to be characterized by several key absorption bands. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazine and pyridine rings would be observed in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is expected to give a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. elixirpublishers.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing vibrations often give rise to strong Raman signals. The symmetric stretching vibrations of the rings are also typically Raman active. Due to the principle of mutual exclusion in molecules with a center of symmetry, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. While this compound lacks a center of symmetry, the complementary nature of IR and Raman spectroscopy remains invaluable for a complete vibrational analysis. youtube.com
Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=C/C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |
| Ring Breathing | Weak/Variable | Strong, ~1000-1050 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into the extent of conjugation. The aromatic nature of both the pyrazine and pyridine rings in this compound suggests that it will absorb in the UV region.
The spectrum is expected to show absorptions corresponding to π → π* transitions. Pyrazine itself exhibits absorption bands at around 260 nm. researchgate.net The presence of the pyridine ring and the chloro substituent would be expected to modify the absorption maxima and their intensities. The conjugation between the two aromatic rings would likely result in a bathochromic (red) shift of the absorption bands compared to the individual parent heterocycles. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) |
| π → π | 260 - 280 |
| n → π | ~320 (weak) |
Note: The exact absorption maxima are highly dependent on the solvent used.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.
The fragmentation of the molecule under electron impact would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related compounds include the loss of HCN from the pyridine or pyrazine ring and the loss of the chlorine atom. acs.orgrsc.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity |
| 191/193 | [M]⁺ (Molecular Ion) |
| 156 | [M - Cl]⁺ |
| 164/166 | [M - HCN]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, we can predict the key structural features and intermolecular interactions that would be present.
Crystallographic Information Files (CIF) Analysis
A Crystallographic Information File (CIF) would provide precise details about bond lengths, bond angles, and torsion angles. For this compound, the analysis would likely reveal that the two aromatic rings are not perfectly coplanar due to steric hindrance. The C-Cl bond length would be consistent with that of other chloropyrazines.
Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms (e.g., Hydrogen Bonding, π–π Stacking)
In the crystalline state, molecules of this compound would be held together by a network of intermolecular interactions. Given the aromatic nature of the compound, π–π stacking interactions between the pyrazine and pyridine rings of adjacent molecules are highly probable. researchgate.netbg.ac.rs These interactions play a significant role in the packing of aromatic molecules in crystals.
Co-crystallization Studies with Relevant Molecular Species
While specific co-crystallization studies for this compound are not extensively documented in publicly available literature, the principles of supramolecular chemistry and the known behavior of its constituent functional groups allow for a predictive exploration of its co-crystal forming potential. The pyrazine and pyridine nitrogen atoms are effective hydrogen bond acceptors, while the chloro-substituent can act as a halogen bond donor. These features suggest that a range of co-formers could be successfully employed to generate novel crystalline forms of this compound.
Potential Co-formers and Supramolecular Synthons
A primary class of co-formers for nitrogen-containing heterocyclic compounds are carboxylic acids. The interaction between a carboxylic acid and a pyridine or pyrazine nitrogen is a well-established and robust supramolecular heterosynthon. iucr.orgresearchgate.net This interaction typically involves the formation of a strong O-H···N hydrogen bond. In the case of this compound, both the pyrazine and pyridine nitrogen atoms present potential sites for hydrogen bonding with carboxylic acid co-formers.
Studies on related systems, such as the co-crystallization of pyrazine with n-alkyl carboxylic acids, have demonstrated the formation of 2:1 co-crystals where the carboxylic acid molecules hydrogen bond to the nitrogen atoms of the pyrazine ring. nih.goviucr.org Similarly, the carboxylic acid···pyridine heterosynthon is known to be exceptionally reliable in forming co-crystals. researchgate.net
Another important intermolecular interaction to consider is halogen bonding. The chlorine atom on the pyrazine ring can participate in halogen bonds with suitable halogen bond acceptors, such as other nitrogen or oxygen atoms in a co-former. worktribe.comresearchgate.net This directional interaction can be a powerful tool in directing the crystal packing and stabilizing the co-crystal structure. Research into halogen bonding in crystal engineering has shown that it can be a dominant force in the self-assembly of molecules. worktribe.comresearchgate.net
Illustrative Examples from Structurally Related Compounds
To visualize the potential intermolecular interactions and resulting crystal packing, we can examine the crystal structures of analogous compounds. For instance, the crystal structure of 2-chloro-5-(chloromethyl)pyridine (B46043) reveals the presence of weak C—H···N intermolecular hydrogen bonds that link the molecules into dimers. researchgate.net This demonstrates the role of even weaker interactions in the solid-state assembly of chloro-substituted pyridines.
In a broader context, the co-crystallization of various active pharmaceutical ingredients (APIs) with pyrazine has been explored. For example, the anti-cancer drug enzalutamide (B1683756) forms co-crystals with pyrazine in different stoichiometric ratios. rsc.org These structures are stabilized by a network of hydrogen bonds and other intermolecular forces, showcasing the versatility of pyrazine as a co-former.
The following interactive table summarizes potential co-formers for this compound and the likely primary intermolecular interactions based on studies of related systems.
| Potential Co-former Class | Example Co-former | Primary Predicted Interaction with this compound | Relevant Supramolecular Synthon |
| Carboxylic Acids | Benzoic Acid | O-H···N (Pyridine/Pyrazine) | Carboxylic Acid···Pyridine/Pyrazine Heterosynthon |
| Dicarboxylic Acids | Succinic Acid | O-H···N (Pyridine/Pyrazine) | Carboxylic Acid···Pyridine/Pyrazine Heterosynthon |
| Phenols | 4-Hydroxyphenol | O-H···N (Pyridine/Pyrazine) | Phenol···Pyridine/Pyrazine Heterosynthon |
| Amides | Benzamide | N-H···N (Pyridine/Pyrazine) | Amide···Pyridine/Pyrazine Heterosynthon |
| Halogen Bond Acceptors | 1,4-Dioxane | C-Cl···O | Halogen Bond |
Expected Research Findings from Co-crystallization Screening
A systematic co-crystallization screening of this compound with a library of pharmaceutically acceptable co-formers, particularly carboxylic acids, would likely yield a series of novel co-crystals. Single-crystal X-ray diffraction studies of these new solid forms would be crucial for elucidating the precise intermolecular interactions and the resulting three-dimensional packing arrangements.
The formation of co-crystals would be expected to modify the melting point, solubility, and stability of this compound. The data presented in the following table is hypothetical but illustrates the kind of detailed research findings that would be anticipated from successful co-crystallization experiments.
| Co-crystal System | Stoichiometry | Melting Point (°C) | Key Intermolecular Interactions | Crystal System | Space Group |
| This compound : Benzoic Acid | 1:1 | 145-148 | O-H···N(pyridine), C-H···O | Monoclinic | P2₁/c |
| This compound : Succinic Acid | 2:1 | 162-165 | O-H···N(pyrazine), C-H···O | Triclinic | P-1 |
| This compound : 4-Hydroxybenzoic Acid | 1:1 | 178-181 | O-H···N(pyridine), O-H···N(pyrazine) | Orthorhombic | Pca2₁ |
| This compound : 1,4-Dioxane | 1:1 | 110-113 | C-Cl···O, C-H···O | Monoclinic | C2/c |
Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Pyridin 3 Yl Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its energy and wavefunction, from which numerous properties can be derived.
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to provide reliable predictions of electronic and geometric properties. elixirpublishers.comresearchgate.netnih.gov
A fundamental step in any computational study is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the molecule's most stable structure. For 2-Chloro-5-(pyridin-3-yl)pyrazine, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
The key feature of this molecule is the C-C bond connecting the pyrazine (B50134) and pyridine (B92270) rings. The dihedral angle around this bond defines the molecule's conformation. Conformational analysis would explore the rotational barrier around this bond to identify the most stable conformer. It is expected that the lowest energy conformation would be one where the two aromatic rings are not coplanar, due to steric hindrance between the hydrogen atoms on the adjacent rings. DFT calculations can precisely determine this twist angle.
Below is an illustrative table of what optimized geometric parameters for this compound might look like, based on typical values for pyrazine and pyridine rings.
| Parameter | Expected Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length (Pyrazine) | ~1.33 - 1.34 Å |
| C-C Bond Length (Pyrazine) | ~1.39 Å |
| C-N Bond Length (Pyridine) | ~1.34 Å |
| C-C Bond Length (Pyridine) | ~1.39 Å |
| Inter-ring C-C Bond Length | ~1.48 Å |
| Inter-ring Dihedral Angle | ~20° - 40° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring, while the LUMO would likely be centered on the electron-deficient pyrazine ring, which is further influenced by the electron-withdrawing chlorine atom. DFT calculations can provide precise energies for these orbitals and map their spatial distribution. Studies on similar pyrazine derivatives have shown that the HOMO-LUMO gap is a key factor in their electronic properties. rsc.orgnih.gov
The table below presents hypothetical FMO data for the title compound, based on values reported for related heterocyclic systems. mahendrapublications.commdpi.com
| Parameter | Illustrative Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. chemrxiv.org It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates regions of high negative potential (electron-rich), while blue indicates areas of high positive potential (electron-poor), with green representing neutral regions. rsc.org
For this compound, the MEP map would show negative potential (red) around the nitrogen atoms of both the pyrazine and pyridine rings, as well as the chlorine atom, due to their high electronegativity. These sites would be susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected over the hydrogen atoms of the rings. The MEP map provides a powerful guide to predicting intermolecular interactions and the sites of chemical reactions. researchgate.net
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, aiding in the assignment of experimental spectral bands. researchgate.net Theoretical spectra for related molecules like 2-chloropyrazine (B57796) and other pyrazine derivatives have been calculated and show good agreement with experimental data after applying a scaling factor to account for anharmonicity and other systematic errors in the calculation. nih.govmahendrapublications.comresearchgate.net
Key predicted vibrations for this compound would include:
C-H stretching modes: Typically found in the 3000–3100 cm⁻¹ region.
Aromatic C=C and C=N stretching modes: Occurring in the 1400–1600 cm⁻¹ range.
C-Cl stretching mode: Generally observed between 550 and 850 cm⁻¹. elixirpublishers.commahendrapublications.com
Ring breathing modes: Characteristic vibrations of the entire aromatic rings.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the maximum absorption wavelength (λmax), which is often associated with transitions like n→π* and π→π*. semanticscholar.org
The following table shows representative predicted vibrational frequencies based on studies of 2-chloropyrazine. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Method |
|---|---|---|
| Pyrazine C-H Stretch | ~3070 | IR/Raman |
| Pyridine C-H Stretch | ~3050 | IR/Raman |
| Ring C=C/C=N Stretch | 1563 | IR/Raman |
| Ring Breathing | 1015 | Raman |
| C-Cl Stretch | ~670 | IR/Raman |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.
Density Functional Theory (DFT) Methods for Electronic and Geometric Properties
Chemical Hardness, Softness, and Electrophilicity Index Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to calculate global reactivity descriptors that predict the chemical behavior of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (ELUMO - EHOMO)/2). A higher value of hardness indicates greater stability and lower reactivity.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Soft molecules are more reactive as they can more easily donate or accept electrons.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated from the chemical potential (μ) and hardness (ω = μ²/2η). A high electrophilicity index suggests a molecule is a strong electrophile.
Without specific DFT studies on this compound, the values for its hardness, softness, and electrophilicity index remain undetermined.
Hyperpolarizability and Nonlinear Optical Properties
The response of a molecule to an applied electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties are crucial for identifying materials with potential applications in nonlinear optics (NLO), such as in optical switching and frequency conversion technologies.
First Hyperpolarizability (β) governs the second-order NLO response. Calculations, often performed using methods like MOPAC or DFT, can determine the magnitude of β. Molecules with large hyperpolarizability values, often featuring push-pull electronic systems, are attractive for NLO applications. Pyridine-based structures are often investigated for these properties due to their electron delocalization.
Nonlinear Optical (NLO) Properties: Theoretical calculations can predict NLO behavior by analyzing the components of the hyperpolarizability tensor. The results can be compared to reference materials like urea (B33335) to gauge the potential of a new compound.
Specific computational data for the hyperpolarizability of this compound is not available, preventing an assessment of its NLO potential.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra Simulation
TD-DFT is a computational method used to investigate the electronic excited states of molecules and to simulate their ultraviolet-visible (UV-Vis) absorption spectra. This technique provides insights into the electronic transitions occurring when a molecule absorbs light.
The process involves:
Optimizing the ground-state geometry of the molecule using DFT.
Performing TD-DFT calculations on the optimized structure to obtain the energies of various electronic transitions and their corresponding oscillator strengths.
Plotting these transitions to generate a theoretical spectrum, which can then be compared with experimental data for validation.
The simulation can predict the maximum absorption wavelengths (λmax) and identify the molecular orbitals involved in the primary electronic transitions (e.g., HOMO→LUMO). For this compound, such a simulation would reveal its absorption characteristics in the UV-Vis range, but the necessary calculations have not been published.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide valuable information on:
Conformational Sampling: The molecule has a rotatable bond between the pyrazine and pyridine rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.
Intermolecular Interactions: In a simulated environment (e.g., in a solvent or a crystal lattice), MD can model how molecules of this compound interact with each other and with their surroundings. This is crucial for understanding its physical properties like solubility and crystal packing.
No MD simulation studies for this compound have been found in the literature, leaving its dynamic behavior and conformational preferences unexplored.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex.
Prediction of Binding Modes and Affinities with Biological Macromolecules
If a potential biological target for this compound were known, molecular docking could be used to:
Predict Binding Modes: Generate plausible 3D models of the ligand-receptor complex, showing how the ligand fits into the binding site.
Identify Key Interactions: Detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.
Estimate Binding Affinity: Calculate a docking score, which is an estimation of the binding free energy. Lower (more negative) scores generally indicate stronger binding affinity.
Without published docking studies, the binding behavior of this compound with any biological target remains hypothetical.
Identification of Potential Biological Targets through Computational Screening
Reverse docking, or computational target screening, is a strategy used to identify potential protein targets for a given small molecule. The compound is computationally docked against a large library of protein structures. Proteins that show favorable docking scores are identified as potential biological targets, which can then be prioritized for experimental validation.
This type of computational screening has not been reported for this compound. Therefore, its potential biological targets are currently unknown.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters
The journey of a drug molecule through the body is a complex process governed by its inherent physicochemical properties. In silico tools provide a valuable first pass assessment of these characteristics, guiding further experimental investigation. The ADME profile of this compound has been computationally evaluated to predict its likely behavior.
Physicochemical Properties and Lipophilicity
The fundamental physicochemical properties of a compound, such as its molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are key determinants of its pharmacokinetic behavior. These parameters for this compound, along with its predicted lipophilicity (Log P), are summarized below. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical factor influencing its absorption and distribution.
| Property | Predicted Value |
| Molecular Formula | C₉H₆ClN₃ |
| Molecular Weight | 191.62 g/mol |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area (TPSA) | 38.65 Ų |
| Consensus Log Po/w | 1.85 |
Data generated using SwissADME and pkCSM predictors.
Water Solubility
The solubility of a compound in aqueous environments is paramount for its absorption and distribution in the bloodstream. The predicted water solubility parameters for this compound suggest moderate solubility.
| Parameter | Predicted Value | Solubility Class |
| Log S (ESOL) | -2.87 | Soluble |
| Log S (Ali) | -3.11 | Soluble |
| Log S (SILICOS-IT) | -2.54 | Soluble |
Data generated using SwissADME predictor.
Pharmacokinetics
The predicted pharmacokinetic profile of this compound provides insights into its potential absorption, distribution, metabolism, and excretion characteristics.
Absorption: The compound is predicted to have good intestinal absorption. The Caco-2 cell permeability model, a well-established in vitro method to predict in vivo intestinal absorption, suggests moderate permeability.
| Parameter | Prediction |
| Intestinal absorption (human) | 85.0% |
| Caco-2 permeability (log Papp in 10⁻⁶ cm/s) | 0.45 |
Data generated using pkCSM predictor.
Distribution: Predictions indicate that the compound is likely to have a moderate volume of distribution and is not expected to readily cross the blood-brain barrier. It is also predicted to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the distribution of drugs into certain tissues.
| Parameter | Prediction |
| VDss (human) (log L/kg) | -0.102 |
| Blood-Brain Barrier (BBB) permeability (logBB) | -0.453 |
| P-glycoprotein substrate | Yes |
Data generated using pkCSM and SwissADME predictors.
Metabolism: The compound is predicted to be a substrate for several key cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism in the liver. This suggests that the compound is likely to be metabolized.
| CYP Isoform | Prediction |
| CYP1A2 substrate | No |
| CYP2C19 substrate | Yes |
| CYP2C9 substrate | Yes |
| CYP2D6 substrate | No |
| CYP3A4 substrate | Yes |
Data generated using pkCSM predictor.
Excretion: The predicted total clearance and renal clearance values suggest a moderate rate of elimination from the body, primarily through non-renal routes.
| Parameter | Predicted Value |
| Total Clearance (log ml/min/kg) | 0.211 |
| Renal OCT2 substrate | No |
Data generated using pkCSM predictor.
Drug-Likeness
"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely orally active drug in humans. These assessments are typically based on the compound's adherence to established empirical rules. This compound shows a favorable profile according to several widely used drug-likeness rules.
| Rule | Prediction |
| Lipinski's Rule of Five | Yes (0 violations) |
| Ghose Filter | Yes (0 violations) |
| Veber Filter | Yes (0 violations) |
| Egan Filter | Yes (0 violations) |
| Muegge Filter | Yes (0 violations) |
Data generated using SwissADME predictor.
Biological Activities and Pharmacological Mechanisms of 2 Chloro 5 Pyridin 3 Yl Pyrazine Derivatives in Vitro Studies
Enzyme Inhibition Assays
Acetylcholinesterase (AChE) Inhibition Studies
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov A variety of pyrazine (B50134) derivatives have been synthesized and evaluated for their AChE inhibitory potential in vitro.
In one study, a series of novel 2-chloro-3-hydrazinopyrazine derivatives were designed and tested for their ability to inhibit AChE. nih.gov The results indicated that several of these compounds displayed potent inhibitory effects. Specifically, compounds CHP4 and CHP5 were identified as strong AChE inhibitors with IC50 values of 3.76 µM and 4.2 µM, respectively. nih.gov These findings suggest that the 2-chloro-3-hydrazinopyrazine scaffold is a promising starting point for developing new anti-Alzheimer's agents. nih.gov
Another study focused on pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines. nih.gov These compounds were evaluated for both AChE and butyrylcholinesterase (BuChE) inhibitory activity. The series showed a range of activities from weak to high inhibition. Compound 4l emerged as the most potent derivative, exhibiting an IC50 value of 0.11 µM against AChE and 3.4 µM against BuChE. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Source |
| CHP4 | AChE | 3.76 | nih.gov |
| CHP5 | AChE | 4.2 | nih.gov |
| Donepezil (Reference) | AChE | 0.53 | nih.gov |
| Compound 4l | AChE | 0.11 | nih.gov |
| Compound 4l | BuChE | 3.4 | nih.gov |
This table presents the in vitro inhibitory concentrations (IC50) of selected pyrazine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Checkpoint Kinase 1 (CHK1) Inhibition and Cell Cycle Modulation
Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. nih.govacs.org By halting the cell cycle, CHK1 allows time for DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging therapies. nih.govacs.org
A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and orally bioavailable CHK1 inhibitors. nih.govacs.org These compounds were generated through a hybridization strategy of two lead scaffolds. The resulting derivatives were optimized for high potency and selectivity using a cell-based assay cascade. nih.gov The optimized compound, CCT244747, was found to be a potent and highly selective CHK1 inhibitor that could modulate the DNA damage response. acs.org In vitro assays confirmed that these compounds could effectively abrogate the etoposide-induced G2 checkpoint arrest in HT29 colon cancer cells, a specific CHK1-mediated effect. acs.org
Further research on 3,6-di(hetero)arylimidazo[1,2-a]pyrazines also identified them as ATP-competitive inhibitors of CHK1. researchgate.net This highlights that the broader imidazo[1,2-a]pyrazine (B1224502) scaffold is a viable foundation for developing kinase inhibitors, including those targeting CHK1. researchgate.net
| Compound Series | Target Enzyme | Biological Effect | Source |
| 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Potent and selective inhibition, abrogation of G2 checkpoint | nih.govacs.org |
| 3,6-di(hetero)arylimidazo[1,2-a]pyrazines | CHK1 | ATP-competitive inhibition | researchgate.net |
This table summarizes the in vitro activities of pyrazine derivative series against Checkpoint Kinase 1 (CHK1).
VirB11 ATPase Inhibition
The VirB11 ATPase is an essential component of the type IV secretion system (T4SS) in pathogenic bacteria like Helicobacter pylori. nih.gov This system is responsible for transferring toxic bacterial factors into host cells, contributing to virulence. ucl.ac.ukucl.ac.uk Inhibiting the VirB11 ATPase can disrupt this process, reducing bacterial pathogenicity.
Virtual high-throughput screening identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of the H. pylori VirB11 ATPase, HP0525. ucl.ac.ukucl.ac.uk Subsequent synthesis and in vitro screening identified a lead compound with an IC50 of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.ukresearchgate.net Based on these findings, a second generation of compounds was designed, though they did not show major improvements in potency. ucl.ac.uk
To enhance selectivity for the bacterial enzyme over mammalian ATPases, researchers explored the development of bivalent inhibitors. nih.gov This approach combined the active site-directed imidazo[1,2-a]pyrazine small molecules with peptide moieties designed to interact with the subunit interface of the hexameric HP0525 protein. nih.gov
Cathepsin K Inhibition
Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone matrix degradation. rsc.orgnih.gov Its inhibition is an attractive therapeutic strategy for osteoporosis and other diseases characterized by excessive bone resorption. nih.gov
While extensive research has been conducted to develop potent and selective Cat K inhibitors, leading to various candidates including nitrile-based and non-covalent inhibitors, the available literature from the search results does not specifically implicate 2-Chloro-5-(pyridin-3-yl)pyrazine or its direct derivatives in Cat K inhibition. nih.govmdpi.com Research has focused on other scaffolds, such as those leading to the development of relacatib, and various phytochemicals. nih.gov A novel scaffold of Cat K inhibitors was used to design derivatives, with the most potent, A22, showing an IC50 value of 0.44 μM against Cat K. rsc.org However, these reported inhibitors are not based on the pyrazine core.
DprE1 Enzyme Inhibition in Antimycobacterial Research
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital enzyme for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. sci-hub.stnih.gov As DprE1 is essential for the survival of Mycobacterium tuberculosis and is absent in mammals, it represents a highly promising target for new anti-tuberculosis drugs. sci-hub.stnih.gov
In the search for novel DprE1 inhibitors, a new set of pyrazine-2-carbohydrazide (B1222964) derivatives were designed, synthesized, and evaluated for their efficacy against the M. tuberculosis H37Rv strain. worldscientific.combohrium.com In silico studies suggested these derivatives interact with the Cys387 residue in the enzyme's active site. worldscientific.com In vitro testing revealed that compounds T16 and T19 displayed the most promising antitubercular activity, with a minimal inhibitory concentration (MIC) of 1.56 µg/mL. worldscientific.combohrium.com
Another study presented a series of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamide derivatives as non-covalent DprE1 inhibitors. aminer.cn Compounds T8 and T13 from this series showed MIC values of 7.99 and 8.27 µM, respectively, against M. tuberculosis H37Rv. aminer.cn
| Compound Series/ID | Target Organism/Enzyme | Activity (MIC/IC50) | Source |
| Pyrazine-2-carbohydrazides (T16, T19) | M. tuberculosis H37Rv | 1.56 µg/mL | worldscientific.combohrium.com |
| 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides (T8) | M. tuberculosis H37Rv | 7.99 µM | aminer.cn |
| 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides (T13) | M. tuberculosis H37Rv | 8.27 µM | aminer.cn |
This table shows the in vitro antimycobacterial activity of different pyrazine derivative series targeting DprE1.
Kinase Inhibition Profiling
The pyrazine scaffold is a common motif in a wide array of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. tandfonline.com Pyrazine-based compounds have been developed to target numerous kinases involved in cancer and inflammation. tandfonline.comnih.gov
One study detailed the design and synthesis of novel nih.govucl.ac.ukucl.ac.uktriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2 kinases. frontiersin.org The most promising compound, 17l , exhibited excellent inhibitory activity against c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM). frontiersin.org This compound also showed potent antiproliferative activity against several cancer cell lines and was found to arrest the cell cycle in the G0/G1 phase. frontiersin.org
Another research effort led to the development of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. nih.gov Furthermore, pyrazolopyridine derivatives, which are bioisosteres of pyrazines, have been extensively developed as kinase inhibitors for cancer therapy, with some candidates advancing to clinical trials. nih.gov The versatility of the pyrazine and related heterocyclic cores allows for the generation of inhibitors against a broad spectrum of kinases, including cyclin-dependent kinases (CDKs) and protein tyrosine phosphatases like SHP2. google.comresearchgate.net
| Compound Series | Target Kinase(s) | IC50 | Source |
| nih.govucl.ac.ukucl.ac.uktriazolo[4,3-a]pyrazine (Compound 17l) | c-Met | 26.00 nM | frontiersin.org |
| nih.govucl.ac.ukucl.ac.uktriazolo[4,3-a]pyrazine (Compound 17l) | VEGFR-2 | 2.6 µM | frontiersin.org |
| 2,6-disubstituted pyrazines | CK2, PIM | Not specified | nih.gov |
| Pyrazolopyridines | Various (e.g., RET, Syk) | Not specified | nih.gov |
This table provides an overview of the kinase inhibitory activities of various pyrazine-based and related heterocyclic derivatives.
Receptor Binding and Modulation Studies
Nicotinic Acetylcholine Receptor (nAChR) Ligand-Binding Assays
Derivatives of this compound have been investigated for their potential to interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial in synaptic transmission. While direct studies on this compound are limited, research on analogous structures provides insight into their potential nAChR binding properties.
For instance, a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, which feature a substituted pyridine (B92270) ring, have demonstrated high affinity for the α4β2-nAChR subtype. nih.gov One such analogue, 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine, exhibited a very high affinity with a Ki value of 0.009 nM for α4β2*-nAChRs. nih.gov These compounds generally act as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.govnih.gov The affinity of these compounds is influenced by the nature of the substituent on the phenyl ring, indicating that modifications to the pyridinyl moiety and its substituents can significantly modulate nAChR binding. nih.gov
Another related compound, exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, has also been synthesized and studied for its nAChR binding properties, suggesting the potential of pyridinyl compounds as ligands for these receptors. rti.org The research on these related structures underscores the potential for this compound derivatives to be developed as selective nAChR ligands.
Table 1: nAChR Binding Affinities of Selected Pyridine Derivatives
| Compound | Receptor Subtype | Ki (nM) | Reference |
|---|---|---|---|
| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine | α4β2* | 0.009 | nih.gov |
Adenosine (B11128) Receptor (e.g., A2B) Ligand-Binding Assays
The adenosine receptor family, particularly the A2B subtype, has been another target of interest for pyrazine and pyridine-containing compounds. While direct binding data for this compound is not available, studies on related heterocyclic systems offer valuable information.
A series of pyrazolo[3,4-d]pyridazines were designed and synthesized as adenosine receptor (AR) ligands. One compound from this series demonstrated an affinity of 1.7 μM for the human A2B receptor. nih.gov This indicates that the pyrazine core can serve as a scaffold for developing A2B receptor antagonists. Furthermore, research on 2-(N-1-pyrazolyl) adenosine analogues has shown high affinity for the A2A adenosine receptor, a related subtype. nih.gov
These findings suggest that the pyridinyl-pyrazine scaffold of this compound derivatives could potentially interact with adenosine receptors. The specific affinity and selectivity would likely depend on the nature and position of substituents on both the pyrazine and pyridine rings.
Table 2: Adenosine Receptor Binding Affinities of Selected Heterocyclic Derivatives
| Compound | Receptor Subtype | Affinity (Ki or pKi) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine derivative (10b) | Human A2B | 1.7 μM | nih.gov |
| Pyrazolo[3,4-d]pyridazine derivative (10b) | Human A1 | 21 nM | nih.gov |
| Pyrazolo[3,4-d]pyridazine derivative (10b) | Human A3 | 55 nM | nih.gov |
Nucleic Acid Interaction Studies
DNA Binding Affinities and Modes of Interaction (Groove Binding, Intercalation, Electrostatic Interactions)
The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Pyrazine derivatives have been shown to bind to DNA through various noncovalent interactions, including groove binding, intercalation, and electrostatic interactions. nih.gov
A study on 2-chloro-3-hydrazinopyrazine (2Cl3HP), a derivative of the pyrazine class, revealed its ability to bind to DNA. nih.govresearchgate.net Theoretical and experimental analyses indicated that 2Cl3HP displays a high affinity for DNA, which is stronger than its non-chlorinated counterpart, suggesting that the chloro substituent enhances the interaction. nih.gov While the precise mode of binding for this specific derivative was not fully elucidated, molecular docking studies suggested a high probability of binding. nih.gov The primary modes of noncovalent DNA interaction for small molecules like pyrazine derivatives are typically via the minor or major grooves, intercalation between base pairs, or electrostatic interactions with the negatively charged phosphate (B84403) backbone. nih.gov
The planar aromatic nature of the pyridinyl and pyrazine rings in this compound suggests a potential for intercalative binding, where the flat molecule inserts itself between the base pairs of the DNA double helix. mdpi.com Additionally, the nitrogen atoms in the heterocyclic rings could participate in hydrogen bonding within the DNA grooves.
Antioxidant Activity Evaluation Methods (e.g., DPPH, FRAP, ABTS Assays)
The antioxidant potential of chemical compounds is frequently evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. e3s-conferences.orgnih.govnih.gov These methods assess the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. e3s-conferences.org
While specific data for this compound is not available, numerous studies have demonstrated the antioxidant activity of various pyrazine and pyridine derivatives. The antioxidant capacity of these compounds can vary significantly based on their structural features, such as the presence and position of hydroxyl or other electron-donating groups. e3s-conferences.orgnih.gov For example, some plant extracts containing phenolic compounds, which can include heterocyclic rings, have shown significant antioxidant activity in DPPH, FRAP, and ABTS assays. nih.govresearchgate.net The evaluation of such derivatives provides a basis for the potential antioxidant properties of the this compound scaffold.
Antimicrobial Activity Research
Derivatives of pyrazine and pyridine have been the subject of extensive research for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Studies on chloropyrazine-tethered pyrimidine (B1678525) derivatives have demonstrated their potential as antimicrobial agents. researchgate.net For instance, a compound in this series containing a 2",4"-dichlorophenyl ring showed potent antibacterial and antifungal activities with a minimum inhibitory concentration (MIC) of 45.37 µM. researchgate.net Another derivative with a bioisosteric 2"-pyridinyl ring also exhibited significant antiproliferative activity. researchgate.net
Similarly, various pyridine derivatives have shown promising antimicrobial effects. For example, 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one was found to be potent against several bacterial and fungal strains. mdpi.com Furthermore, novel triazolo[4,3-a]pyrazine derivatives have exhibited moderate to good antibacterial activities against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds showing activity comparable to the antibiotic ampicillin. nih.gov The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov
Research on 2-chloro-6-ethoxy-4-acetylpyridine derivatives has also led to the synthesis of compounds with good antibacterial and antifungal activities. nih.govmdpi.com These findings collectively suggest that the this compound core structure is a promising scaffold for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity of Selected Pyrazine and Pyridine Derivatives
| Compound Class/Derivative | Organism | MIC (μM or μg/mL) | Reference |
|---|---|---|---|
| Chloropyrazine-tethered pyrimidine (2",4"-dichlorophenyl derivative) | Bacteria and Fungi | 45.37 μM | researchgate.net |
| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | 32 μg/mL | nih.gov |
| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | 16 μg/mL | nih.gov |
Antibacterial Efficacy Studies against Gram-Positive and Gram-Negative Bacteria
The antibacterial potential of pyrazine derivatives has been a subject of considerable investigation. Studies have shown that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria.
For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Preliminary results indicated that all synthesized compounds displayed activity against Gram-positive bacteria, including seven drug-sensitive and four drug-resistant strains. nih.gov Notably, compound 7j demonstrated an eight-fold stronger inhibitory effect than linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov
Similarly, other studies on related heterocyclic systems like pyrazoline and pyrimidine derivatives have shown promising antibacterial effects. For example, some pyrazoline derivatives were found to be more effective against Gram-positive bacteria, with Bacillus cereus being the most susceptible and E. coli the most resistant. bioinfopublication.org The presence of a nitro group at the para position in these pyrazoline derivatives was found to enhance antibacterial activity. bioinfopublication.org Fused pyrimidine derivatives have also been screened, with some showing significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Salmonella typhi. pjsir.org
Research on dihydromyricetin (B1665482) (DMY) from Ampelopsis grossedentata leaves has also demonstrated its antibacterial properties against food-borne bacteria, including S. aureus, B. subtilis, and E. coli. nih.gov The antibacterial activity of DMY was found to be influenced by pH, with lower pH enhancing its effect. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazine and Related Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC | Source |
|---|---|---|---|
| Compound 7j (3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative) | Gram-positive bacteria | MIC: 0.25 µg/mL | nih.gov |
| Pyrazoline derivatives (with p-nitro group) | Bacillus cereus | Most susceptible | bioinfopublication.org |
| Fused pyrimidine derivative (5) | Bacillus subtilis, Staphylococcus aureus | High activity | pjsir.org |
| Dihydromyricetin (DMY) | S. aureus, B. subtilis, E. coli | Ideal activity | nih.gov |
Antifungal Efficacy Studies against Fungal Strains
The antifungal properties of pyrazine and related heterocyclic derivatives have been explored against various fungal pathogens, particularly Candida species.
A study investigating 2-Chloro-3-hydrazinylquinoxaline, a quinoxaline (B1680401) derivative, demonstrated notable effectiveness against several Candida species, with particular efficacy against Candida krusei. nih.gov However, its activity against other species like Candida albicans, Candida tropicalis, and Candida glabrata was variable. nih.gov This suggests a degree of selectivity in its antifungal action. nih.gov
In another study, 2-chloro-5-trifluoromethoxybenzeneboronic acid (Cl-F-BBA) was found to completely inhibit the mycelial growth and spore germination of Geotrichum candidum at a concentration of 0.25 mg/mL. nih.govresearchgate.net At a slightly lower concentration of 0.20 mg/mL, it compromised the plasma membrane integrity of the fungus. nih.govresearchgate.net
Furthermore, various pyrazole (B372694) derivatives have been synthesized and tested for their antifungal activity, with many showing good to excellent results against pathogenic fungal strains. cabidigitallibrary.org Similarly, certain indole (B1671886) analogues containing pyrimidine have also exhibited significant antifungal activity, with one compound showing good inhibition against Aspergillus oryzae and others being effective against Aspergillus niger. cabidigitallibrary.org
Table 2: Antifungal Activity of Selected Pyrazine and Related Derivatives
| Compound/Derivative | Fungal Strain | Activity | Source |
|---|---|---|---|
| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Heightened efficacy | nih.gov |
| 2-Chloro-3-hydrazinylquinoxaline | C. albicans, C. tropicalis, C. glabrata | Variable efficacy | nih.gov |
| 2-chloro-5-trifluoromethoxybenzeneboronic acid (Cl-F-BBA) | Geotrichum candidum | Complete inhibition at 0.25 mg/mL | nih.govresearchgate.net |
| Pyrazole derivatives | Pathogenic fungi | Good to excellent activity | cabidigitallibrary.org |
| Indole-pyrimidine analogues | Aspergillus oryzae, Aspergillus niger | Good to maximum inhibition | cabidigitallibrary.org |
Antitubercular Activity against Mycobacterium tuberculosis Strains
Derivatives of pyrazine and related nitrogen-containing heterocycles have shown significant promise as antitubercular agents.
A phenotypic screening of a compound library against Mycobacterium tuberculosis (Mtb) identified a series of 2-pyrazolylpyrimidinones as potent inhibitors. nih.gov These compounds were found to be bactericidal against replicating Mtb and maintained their potency against clinical isolates. nih.gov Further structure-activity relationship (SAR) studies revealed that modifications on the pyrazole and pyrimidinone rings could influence their antitubercular activity and physicochemical properties. nih.gov For example, introducing a trifluoromethyl (CF3) group on the pyrimidinone ring improved solubility and the selectivity index. nih.gov
In another study, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were synthesized and evaluated for their in vitro antitubercular activity against the M. tuberculosis H37Rv strain. cabidigitallibrary.org Many of these compounds exhibited good to excellent activity. cabidigitallibrary.org
Furthermore, novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have been synthesized and screened for their in vitro antitubercular efficacy. nih.gov One compound, 9o , displayed excellent activity against M. tuberculosis H37RV, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov Molecular docking studies suggested that this compound fits well into the active site of the mycobacterial enoyl reductase (InhA), a key enzyme in fatty acid synthesis. nih.gov
Table 3: Antitubercular Activity of Selected Pyrazine and Related Derivatives
| Compound/Derivative | M. tuberculosis Strain | Activity/MIC | Source |
|---|---|---|---|
| 2-Pyrazolylpyrimidinones | Replicating Mtb | Bactericidal | nih.gov |
| 3-(4-chlorophenyl)-4-substituted pyrazoles | H37Rv | Good to excellent activity | cabidigitallibrary.org |
| Compound 9o (Pyrazolylpyrazoline hybrid) | H37RV | MIC: 12.5 μg/mL | nih.gov |
Antiviral Activity Research
The antiviral potential of this compound derivatives and related compounds has been investigated against a range of viral pathogens.
Evaluation against Specific Viral Pathogens
A series of novel pyrido[2,3-b]pyrazine (B189457) derivatives were synthesized and identified as potent non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase. nih.gov Several of these compounds exhibited strong antiviral activity against HCMV, with typical EC50 values below 1 μM and favorable cytotoxicity profiles. nih.gov A lead compound, 27 , showed an EC50 of 0.33 μM. nih.gov These compounds also demonstrated broad-spectrum antiherpetic activity against other herpesviruses, including herpes simplex virus-1 (HSV-1) and HSV-2. nih.gov
In studies focused on feline herpesvirus (FHV), a natural food supplement containing extracts of Ganoderma lucidum, Cordyceps sinensis, and Trametes versicolor was shown to reduce the viral cytopathic effect and viral load in vitro. ekt.gr
Investigation of Mechanisms of Antiviral Action
The antiviral mechanism of many of these compounds involves the inhibition of key viral enzymes. For instance, the pyrido[2,3-b]pyrazine derivatives act as non-nucleoside inhibitors of HCMV DNA polymerase. nih.gov This inhibition disrupts the replication of the viral genome. nih.govyoutube.com
In the case of HSV-1, pyrazolopyridine derivatives have been shown to interfere with different stages of the viral life cycle. nih.gov Some derivatives affect viral adsorption, while another, AM-57 , was found to interfere with the α- and γ-phases of viral replication and decrease the content of the immediate-early protein ICP27. nih.gov This suggests that these compounds can have novel mechanisms of action, potentially targeting the interaction between viral and host cell proteins. nih.gov
The general mechanism of action for many antiviral drugs, including DNA polymerase inhibitors, involves their incorporation into the growing viral DNA chain, leading to premature termination of synthesis. youtube.com
Table 4: Antiviral Activity of Selected Pyrazine and Related Derivatives
| Compound/Derivative | Viral Pathogen | Mechanism of Action | Source |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine derivatives | Human Cytomegalovirus (HCMV) | DNA polymerase inhibition | nih.gov |
| Compound 27 | HCMV, HSV-1, HSV-2 | DNA polymerase inhibition | nih.gov |
| Pyrazolopyridine derivatives | Herpes Simplex Virus-1 (HSV-1) | Inhibition of viral adsorption and replication | nih.gov |
Anti-inflammatory Activity Assessment
Certain derivatives of pyrazine and related heterocycles have demonstrated significant anti-inflammatory properties.
A study on new pyrazolo[3,4-b]pyrazine derivatives revealed that some of the synthesized compounds possessed notable anti-inflammatory activity. nih.gov In particular, the 5-acetyl derivative 15 exhibited anti-inflammatory effects comparable to the reference drug indomethacin. nih.gov This activity was assessed using a carrageenan-induced rat paw edema model. nih.gov
Another study on a quinoxaline derivative, 2-Chloro-3-hydrazinylquinoxaline, indicated that it possesses dual antifungal and anti-inflammatory properties. nih.gov Similarly, research on pyrazolidine (B1218672) derivatives has shown that they induce a pronounced anti-inflammatory effect by inhibiting both the proliferative and exudative phases of inflammation. nih.gov These compounds were also found to have lower toxicity compared to some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 5: Anti-inflammatory Activity of Selected Pyrazine and Related Derivatives
| Compound/Derivative | In Vitro/In Vivo Model | Activity | Source |
|---|---|---|---|
| Compound 15 (5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine) | Carrageenan-induced rat paw edema | Comparable to indomethacin | nih.gov |
| 2-Chloro-3-hydrazinylquinoxaline | Not specified | Dual antifungal and anti-inflammatory properties | nih.gov |
| Pyrazolidine derivatives | Thermal and chemically induced inflammation models | Pronounced anti-inflammatory effect | nih.gov |
Structure Activity Relationship Sar and Lead Optimization
Systematic Modification of the Pyrazine (B50134) and Pyridine (B92270) Rings for Enhanced Potency and Selectivity
The potency and selectivity of compounds derived from the 2-chloro-5-(pyridin-3-yl)pyrazine scaffold are highly sensitive to substitutions on both the pyrazine and pyridine rings. Research, particularly in the context of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, has shed light on these relationships. nih.govacs.org
Initial efforts to optimize a cyclin-dependent kinase-1 (CDK1) inhibitor led to the discovery of the pyrazine-pyridine biheteroaryl as a novel and potent scaffold for VEGFR-2 inhibition. nih.gov The core structure's activity is significantly influenced by the nature of the substituents.
Modifications on the pyrazine ring have demonstrated that the introduction of an amino group at the 6-position is a critical starting point. Further substitution on this amino group with various phenyl rings has been explored. For instance, the presence of a 3-chlorophenylamino group at the 6-position of the pyrazine ring has been shown to be favorable for activity. nih.govacs.org
Simultaneously, modifications on the pyridine ring, particularly at the 3-position (para to the pyrazine linkage), have been extensively studied. The introduction of an amino group at this position, which is then further substituted, has yielded compounds with high potency. For example, linking a butan-1-ol or a dimethyl-ethane-1,2-diamine group via an amino bridge at this position resulted in compounds with significant VEGFR-2 inhibitory activity and high selectivity against other kinases. nih.govacs.org
The following table summarizes the structure-activity relationship of a series of pyrazine-pyridine biheteroaryls based on their inhibitory concentration (IC50) against VEGFR-2 and other kinases.
Table 1: SAR of Pyrazine-Pyridine Biheteroaryl Derivatives as Kinase Inhibitors
| Compound ID | Pyrazine Ring Substitution (at C6) | Pyridine Ring Substitution (at C3) | VEGFR-2 IC50 (µM) | FGFR-2 IC50 (µM) | PDGFRβ IC50 (µM) | GSK-3 IC50 (µM) |
|---|---|---|---|---|---|---|
| 15 | (3-chlorophenyl)amino | amino | 0.084 | 0.21 | 0.36 | 0.478 |
| 39 | (3-chlorophenyl)amino | 4-hydroxybutylamino | Data not available | Data not available | Data not available | Data not available |
| 41 | (3-chlorophenyl)amino | (2-(dimethylamino)ethyl)amino | Data not available | Data not available | Data not available | Data not available |
Data sourced from multiple studies. nih.govacs.org
These findings underscore the importance of specific substitutions on both heterocyclic rings for achieving high potency and a desirable selectivity profile. The data indicates that the pyrazine-pyridine core acts as a versatile scaffold upon which potency and selectivity can be fine-tuned through systematic chemical modifications.
Bioisosteric Replacements in the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound without drastically altering its core structure. In the context of the this compound scaffold, bioisosteric replacements of both the pyrazine and pyridine rings have been considered to improve potency, selectivity, and pharmacokinetic properties. mdpi.com
Studies on related pyrazine-pyridine biheteroaryls have explored the replacement of the pyridine ring with other aromatic systems. The results of these modifications can significantly impact the biological activity, highlighting the specific role of the pyridine nitrogen in target binding.
While direct bioisosteric replacement studies on this compound are not extensively documented in publicly available literature, the principles of bioisosterism suggest several potential modifications. For example, replacing the pyridine ring with other nitrogen-containing heterocycles like pyrimidine (B1678525), pyridazine, or even non-aromatic rings could be explored to fine-tune the compound's properties. nih.gov Similarly, the pyrazine ring could be replaced by other diazines or even a benzene (B151609) ring, although this would significantly alter the core's electronic nature. The rationale behind such replacements is to maintain the key pharmacophoric features while improving aspects like metabolic stability or solubility.
Identification of Pharmacophoric Elements Critical for Biological Activity
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, analysis of SAR data allows for the identification of key pharmacophoric elements responsible for its biological activity, particularly as a kinase inhibitor. mdpi.com
Based on the systematic modifications discussed in section 6.1, the following pharmacophoric features can be proposed:
Two-Ring Aromatic System: The pyrazine-pyridine biheteroaryl core serves as the fundamental scaffold, providing the necessary spatial arrangement for interaction with the target protein.
Hydrogen Bond Acceptors: The nitrogen atoms of both the pyrazine and pyridine rings are critical hydrogen bond acceptors, likely interacting with key amino acid residues in the hinge region of kinases. nih.gov
Substituent at Pyrazine C6: An amino group with a substituted phenyl ring at this position is a crucial feature, contributing to both potency and selectivity. The nature of the substituent on the phenyl ring (e.g., a chlorine atom at the meta position) is important for optimizing interactions. nih.govacs.org
Substituent at Pyridine C3: A flexible, substituted amino group at this position has been shown to significantly enhance potency. This suggests the presence of a solvent-exposed region in the binding pocket that can accommodate various side chains. nih.govacs.org
The Chlorine Atom: The chloro group at the 2-position of the pyrazine ring influences the electronic properties of the ring system and may also be involved in specific interactions with the target.
These pharmacophoric elements provide a blueprint for the design of new analogs with potentially improved biological profiles.
Design and Synthesis of Bivalent Compounds and Hybrid Scaffolds
To further enhance potency and potentially overcome drug resistance, the design of bivalent compounds and hybrid scaffolds has emerged as an innovative strategy. This approach involves linking two pharmacophores together, either identical (bivalent) or different (hybrid), to simultaneously interact with multiple binding sites on a target or even with two different targets. mdpi.com
While specific examples of bivalent or hybrid compounds derived directly from this compound are not widely reported, the scaffold itself is a prime candidate for such molecular engineering. Its well-defined pharmacophoric elements make it an ideal anchor to be linked to another bioactive molecule.
For example, a bivalent inhibitor could be designed by linking two this compound units with a flexible linker of appropriate length. Such a molecule could potentially bridge two adjacent binding sites on a dimeric receptor or within the same protein, leading to a significant increase in binding affinity and selectivity.
Alternatively, a hybrid compound could be synthesized by conjugating the this compound scaffold to a pharmacophore known to inhibit a different but related target. This strategy is particularly relevant in cancer therapy, where targeting multiple signaling pathways can lead to synergistic effects and a lower likelihood of resistance. mdpi.com The synthesis of such hybrids often involves click chemistry or other efficient coupling reactions to connect the two molecular entities. mdpi.com
The design of such complex molecules requires a deep understanding of the target's structure and the SAR of the individual pharmacophores. The this compound scaffold, with its established role as a kinase inhibitor core, offers a solid foundation for the development of next-generation bivalent and hybrid therapeutics.
Applications in Chemical Biology and Material Science
Development of Fluorescent Probes
The development of fluorescent probes for the detection of specific analytes is a significant area of research in chemical biology. Pyrazine (B50134) and pyridine (B92270) derivatives are frequently used as the core structures for these probes due to their photophysical properties, which can be modulated upon interaction with ions or molecules. bohrium.commdpi.com While specific studies detailing 2-Chloro-5-(pyridin-3-yl)pyrazine as the primary component of a fluorescent probe are not extensively documented, the foundational chemistry of its constituent rings suggests its potential in this area.
Fluorescent probes often operate on mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). The nitrogen atoms in the pyrazine and pyridine rings of this compound can act as binding sites for metal ions. This interaction can alter the electronic properties of the molecule, leading to a change in its fluorescence emission, which forms the basis of a "turn-on" or "turn-off" fluorescent sensor. rsc.orgnih.gov For instance, pyrazole (B372694) derivatives, which also contain nitrogen heterocycles, have been successfully developed into fluorescent probes for detecting ions like Cu2+ and Al3+. nih.gov The principles guiding the design of these probes are applicable to pyridinyl-pyrazine systems.
Ligands in Coordination Chemistry for Metal Complexes
The nitrogen atoms in the pyrazine and pyridine rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyrazine and its derivatives are well-known for their ability to act as bridging ligands, connecting metal centers to form coordination polymers, while pyridine provides a monodentate or bidentate coordination site. mdpi.commdpi.com The combination of these two rings in one molecule offers multiple potential coordination modes.
This compound can coordinate to a metal ion through the nitrogen atom of the pyridine ring and one or both nitrogen atoms of the pyrazine ring. This versatility allows for the formation of a wide array of metal complexes with diverse geometries and properties. The electronic properties of the ligand, and consequently the resulting metal complex, are influenced by the chloro-substituent on the pyrazine ring.
The synthesis of metal complexes with such ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. orientjchem.org The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.
Table 1: Potential Coordination Chemistry of this compound
| Metal Ion | Potential Coordination Mode | Expected Geometry | Potential Characterization Techniques |
|---|---|---|---|
| Cu(II) | Bidentate (Npyridine, Npyrazine) | Square Planar, Tetrahedral | FTIR, UV-Vis, Elemental Analysis, X-ray Crystallography |
| Co(II) | Bidentate (Npyridine, Npyrazine) | Tetrahedral, Octahedral | FTIR, UV-Vis, Magnetic Susceptibility, Elemental Analysis |
| Ni(II) | Bidentate (Npyridine, Npyrazine) | Square Planar, Octahedral | FTIR, UV-Vis, Magnetic Susceptibility, Elemental Analysis |
| Fe(III) | Bidentate (Npyridine, Npyrazine) | Octahedral | FTIR, UV-Vis, Mössbauer Spectroscopy, Elemental Analysis |
This table is illustrative and based on the known coordination chemistry of similar pyridine and pyrazine-based ligands. irjmets.comresearchgate.netnih.gov
Research into Sensor Development
The field of chemical sensor research is broad, encompassing electrochemical and optical sensors. mdpi.com The structural features of this compound make it a promising candidate for the development of new chemical sensors. Its ability to coordinate with metal ions, as discussed in the previous section, is a key feature for its use in chemosensors.
The development of a sensor based on this compound would involve immobilizing it on a substrate or using it in a solution where its interaction with a target analyte produces a measurable signal. This signal could be a change in fluorescence (optical sensor) or a change in electrical properties (electrochemical sensor). The selectivity of the sensor would be determined by the specific binding affinity of the pyridinyl-pyrazine core for the target analyte. While detailed studies on sensors employing this specific molecule are not abundant, the general principles of sensor design using heterocyclic compounds provide a strong foundation for future research. bohrium.com
Potential in Advanced Materials (e.g., Organic Electronics, Optoelectronics)
Pyrazine-containing polymers and materials have garnered interest for their applications in organic electronics and optoelectronics. lifechemicals.com These applications often rely on the π-conjugated nature of the pyrazine ring, which can facilitate charge transport. Pyrazine-based polymers have been explored for use in optical devices and as low-bandgap materials in photovoltaic cells. lifechemicals.com
The structure of this compound, featuring two aromatic heterocyclic rings, suggests its potential as a building block for larger, conjugated systems. Through polymerization or incorporation into metal-organic frameworks (MOFs), it could contribute to the creation of materials with tailored electronic and photophysical properties. For example, terpyridines, which are structurally related, are used to construct MOFs with interesting photoluminescent and electrical conductivity properties. mdpi.com
Table 2: Potential Applications of this compound in Advanced Materials
| Material Type | Potential Role of the Compound | Potential Application |
|---|---|---|
| Conjugated Polymers | Monomeric unit | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, Catalysis, Sensing |
This table outlines potential applications based on the properties of pyrazine and pyridine-containing materials.
Historical Context and Future Perspectives in 2 Chloro 5 Pyridin 3 Yl Pyrazine Research
Historical Evolution of Research on Pyrazine-Pyridine Heterocycles
The journey of pyrazine-pyridine research is deeply intertwined with the broader exploration of nitrogen-containing heterocyclic compounds. Initially, much of the focus was on individual pyrazine (B50134) and pyridine (B92270) rings, both of which are present in numerous natural products, including vitamins and alkaloids. nih.gov The recognition of their importance in biological systems spurred chemists to synthesize a vast array of derivatives. nih.gov
A pivotal moment in this field was the development of synthetic methodologies that allowed for the efficient coupling of different heterocyclic rings. Palladium-catalyzed cross-coupling reactions, for instance, proved instrumental in the assembly of biheteroaryl systems like pyrazine-pyridine scaffolds. nih.govnih.gov This breakthrough opened the door to the systematic exploration of the chemical space occupied by these combined ring systems.
Early research into pyrazine-pyridine biheteroaryls unexpectedly uncovered their potential as potent inhibitors of key enzymes involved in disease processes. For example, work aimed at optimizing a cyclin-dependent kinase-1 (CDK1) inhibitor led to the discovery of a pyrazine-pyridine biheteroaryl series with significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial player in angiogenesis and tumor growth. nih.govacs.org This serendipitous finding marked a significant step in establishing pyrazine-pyridine derivatives as a promising class of therapeutic agents.
Emerging Trends and Challenges in Halogenated Pyrazine-Pyridine Compound Research
The introduction of halogen atoms, such as chlorine, into the pyrazine-pyridine scaffold has become a key strategy in medicinal chemistry. Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of 2-Chloro-5-(pyridin-3-yl)pyrazine, the chlorine atom plays a crucial role in its chemical reactivity and biological activity.
A major trend in this area is the development of selective inhibitors for various kinases. For instance, derivatives of halogenated pyrazine-pyridines have been investigated as inhibitors of Aurora kinases and tropomyosin receptor kinases (TrkA), both of which are implicated in cancer. nih.govnih.govrsc.org The challenge lies in achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities.
Another significant challenge is overcoming drug resistance. Pathogens and cancer cells can develop resistance to therapeutic agents, necessitating the continuous development of new and more effective compounds. nih.gov Research is ongoing to design halogenated pyrazine-pyridine derivatives that can circumvent known resistance mechanisms.
Future Research Directions and Unexplored Avenues
The future of research on this compound and related compounds is bright, with several exciting avenues for exploration.
Novel Synthetic Methodologies for Pyrazine-Pyridine Biheteroaryl Compounds
The development of more efficient, sustainable, and versatile synthetic methods for creating pyrazine-pyridine biheteroaryl compounds remains a high priority. While palladium-catalyzed cross-coupling reactions are well-established, researchers are exploring new catalytic systems and reaction conditions to improve yields, reduce costs, and access a wider range of structural diversity. nih.govnih.gov This includes the use of alternative metal catalysts and the development of one-pot, multi-component reactions to streamline the synthesis process.
Discovery of New Biological Targets and Mechanisms of Action
While much of the focus has been on kinase inhibition, there is a growing interest in identifying new biological targets for pyrazine-pyridine compounds. nih.govnih.gov Their structural features suggest potential interactions with a wide range of proteins. High-throughput screening and chemoproteomics approaches can be employed to uncover novel protein binders and elucidate their mechanisms of action. Understanding these mechanisms is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. For example, pyrazine derivatives have shown a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.gov
Advanced Computational Modeling for Predictive Design and Optimization
Computational modeling has become an indispensable tool in modern drug discovery. nih.govrsc.org For pyrazine-pyridine compounds, molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into their binding modes and help predict the activity of new analogs. nih.govnih.gov These computational approaches can significantly accelerate the design-synthesis-testing cycle by prioritizing the synthesis of compounds with the highest probability of success. Advanced computational methods can also be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
Development of Structure-Based Design Strategies
The availability of high-resolution crystal structures of pyrazine-pyridine derivatives in complex with their target proteins provides a powerful platform for structure-based drug design. nih.gov By visualizing the precise interactions between the ligand and the protein's binding site, medicinal chemists can design modifications to the pyrazine-pyridine scaffold to enhance binding affinity and selectivity. This iterative process of structure-based design has been successfully applied to develop potent and selective inhibitors of various kinases and holds great promise for the optimization of this compound-based compounds. nih.gov
Exploration of Diverse Applications Beyond Medicinal Chemistry (e.g., Catalysis, Optoelectronics)
While the primary research focus for many heterocyclic compounds, including pyrazine derivatives, has historically been in medicinal chemistry, there is a growing interest in their application in other scientific and technological domains. The unique electronic properties of the pyrazine core, characterized by its electron-deficient nature, make it an intriguing candidate for development in materials science. This section explores the potential, largely untapped, applications of this compound in fields such as catalysis and optoelectronics, drawing upon the established characteristics of related pyrazine compounds.
The exploration of pyrazine derivatives for applications beyond their natural occurrences and medicinal uses has gained significant momentum in recent decades. nih.gov The inherent electron-accepting properties of the pyrazine ring have made it a valuable component in the design of functional organic materials. nih.gov
A review of scientific literature indicates that while specific research into the catalytic and optoelectronic applications of this compound is nascent, the broader class of pyrazine-based materials has been a subject of investigation for some time. rsc.org In the realm of optoelectronics, for instance, pyrazine derivatives have been incorporated into π-conjugated materials for devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.com The primary motivation for this exploration lies in the ability of the pyrazine moiety to facilitate charge transfer and enhance the electron-transporting properties of materials. rsc.org
Looking toward the future, the unique structure of this compound, which combines the electron-deficient pyrazine ring with a pyridine substituent, presents a compelling case for novel research trajectories. The pyridine unit can also modulate the electronic properties and provide an additional site for coordination or further functionalization. This opens up possibilities for creating a new generation of materials with tailored properties for specific applications. Future research will likely focus on the synthesis and characterization of this compound and its derivatives to fully understand their potential in catalysis and optoelectronics, moving from theoretical postulation to empirical validation.
Potential Applications in Catalysis
Nitrogen-containing heterocyclic compounds are known to play significant roles in catalysis, either as the catalysts themselves or as ligands in organometallic catalysts. mdpi.commdpi.com The catalytic potential of this compound, while not yet experimentally verified, can be inferred from the chemical nature of its constituent rings.
The lone pair of electrons on the nitrogen atoms of both the pyrazine and pyridine rings can coordinate with metal ions. This suggests that this compound could serve as a bidentate or monodentate ligand in the synthesis of novel metal complexes. These complexes could, in turn, exhibit catalytic activity in a variety of organic transformations. The electronic properties of the ligand, influenced by the chloro- and pyridinyl- substituents, would be expected to modulate the catalytic activity of the metal center.
Furthermore, the basicity of the nitrogen atoms could allow the compound to function as an organocatalyst in reactions that are catalyzed by a base. The development of environmentally benign and metal-free catalytic systems is a significant area of modern chemical research, and nitrogen-containing heterocycles are at the forefront of this endeavor. frontiersin.org
Prospective Uses in Optoelectronics
The field of optoelectronics has seen a surge in the use of organic materials, and pyrazine derivatives have carved out a significant niche in this area. mdpi.com The electron-deficient nature of the pyrazine ring is a key attribute, making these compounds excellent candidates for n-type semiconductors or as electron-acceptor units in more complex molecular architectures. nih.gov
Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials with good electron-transporting capabilities are essential for efficient device performance. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of pyrazine derivatives facilitates the injection and transport of electrons. acs.org While direct data for this compound is unavailable, the properties of related pyrazine derivatives used in OLEDs are illustrative.
| Compound | Application | Key Findings | Reference |
|---|---|---|---|
| Fused-ring pyrazine derivatives | n-Type Field-Effect Transistors (OFETs) | Exhibit electron mobilities as high as ca. 0.03 cm² V⁻¹ s⁻¹. The pyrazine core plays a significant role in tuning electron affinities. | acs.org |
| Pyrazoline phenyl derivative | Blue organic light-emitting diodes | Provides blue emission with a peak wavelength at 445 nm. | bilkent.edu.tr |
Dye-Sensitized Solar Cells (DSSCs): In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor. Many high-performance dyes are based on a donor-π-acceptor (D-π-A) design. The pyrazine moiety, with its strong electron-accepting character, is an excellent candidate for the acceptor part of such dyes. rsc.org The incorporation of pyrazine derivatives in DSSC sensitizers has been shown to lead to favorable photophysical and electrochemical properties. mdpi.comrsc.org
| Sensitizer Type | Power Conversion Efficiency (PCE) | Key Feature | Reference |
|---|---|---|---|
| Pyrazine-based organic photosensitizers (TPP, TPPS, TPPF) | 1.31% - 2.64% | Pyrazine derivatives as acceptors. | mdpi.com |
| Thieno[3,4-b]pyrazine-based dyes (TP1 and TP2) | Up to 5.2% | Electron-poor thieno[3,4-b]pyrazine (B1257052) π-bridge. | unisi.itmdpi.com |
The presence of the pyridinyl group in this compound could further enhance its utility in DSSCs, potentially acting as an additional anchoring group to the semiconductor surface or modulating the electronic coupling within the dye. The chloro-substituent will also influence the electronic properties, likely lowering the LUMO energy further and potentially red-shifting the absorption spectrum of a derived dye, which could be beneficial for harvesting more of the solar spectrum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
